molecular formula C20H18FN3O2S B2445071 N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide CAS No. 1797366-84-7

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2445071
CAS No.: 1797366-84-7
M. Wt: 383.44
InChI Key: FBYIIQUIFOJEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide is a complex organic compound that features a thiazole ring, a phenyl group, and a tetrahydrofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-fluoroaniline with a thioamide to form the thiazole ring. This intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the tetrahydrofuran moiety through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the thiazole formation and high-throughput screening for the optimization of reaction conditions. The use of automated systems for the purification and isolation of the final product is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted thiazoles.

Scientific Research Applications

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
  • N-(2-(2-fluorophenyl)thiazol-4-yl)benzamide
  • N-(3-(2-(4-fluorophenyl)thiazol-4-yl)phenyl)acetamide

Uniqueness

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydrofuran-3-carboxamide is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c21-16-6-1-2-7-17(16)23-20-24-18(12-27-20)13-4-3-5-15(10-13)22-19(25)14-8-9-26-11-14/h1-7,10,12,14H,8-9,11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYIIQUIFOJEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.